REACTION_CXSMILES
|
[Na].[C:2]1([NH:8][NH2:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10](#[N:14])/[CH:11]=[CH:12]/[CH3:13]>C(O)C>[NH2:14][C:10]1[CH2:11][CH:12]([CH3:13])[N:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:9]=1 |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
Most of the ethanol is removed in vacuo, water
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
FILTRATION
|
Details
|
the product is collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
The solid is dissolved in dichloromethane
|
Type
|
TEMPERATURE
|
Details
|
The column effluent is then refluxed on a steam bath with the gradual addition of hexane
|
Type
|
CUSTOM
|
Details
|
to crystallize a product
|
Type
|
CUSTOM
|
Details
|
The product is collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetone-hexane
|
Type
|
CUSTOM
|
Details
|
to give 26.9 g
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
NC1=NN(C(C1)C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |